molecular formula C17H29N3O6Si B3265096 N-[1-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide CAS No. 401812-97-3

N-[1-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide

Katalognummer: B3265096
CAS-Nummer: 401812-97-3
Molekulargewicht: 399.5 g/mol
InChI-Schlüssel: FFPMJMDVFALXLQ-NMFUWQPSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a chemically modified nucleoside derivative characterized by a pyrimidin-2-one core linked to a ribofuranose moiety. Key structural features include:

  • Stereochemistry: The ribose ring adopts the (2R,3R,4R,5R) configuration, distinguishing it from natural ribonucleosides (e.g., cytidine, which typically has 4S stereochemistry) .
  • Protecting Groups: A tert-butyl(dimethyl)silyl (TBDMS) group protects the 3'-hydroxyl, enhancing stability during synthetic processes. The 5'-hydroxymethyl group remains free, enabling downstream functionalization .
  • Acetamide Modification: The N-acetamide substituent at the 4-position of the pyrimidinone ring introduces hydrophobicity and may influence base-pairing interactions .

This compound is primarily used in oligonucleotide synthesis as a protected intermediate, particularly in solid-phase phosphoramidite chemistry .

Eigenschaften

IUPAC Name

N-[1-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O6Si/c1-10(22)18-12-7-8-20(16(24)19-12)15-14(13(23)11(9-21)25-15)26-27(5,6)17(2,3)4/h7-8,11,13-15,21,23H,9H2,1-6H3,(H,18,19,22,24)/t11-,13-,14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPMJMDVFALXLQ-NMFUWQPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O6Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of N-[1-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride, followed by the formation of the oxolan ring and subsequent attachment of the pyrimidinyl acetamide group. Reaction conditions often involve the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yields and purity.

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The oxo group in the pyrimidinyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups using reagents like TBAF (Tetrabutylammonium fluoride).

Wissenschaftliche Forschungsanwendungen

N-[1-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a useful tool in studying enzyme mechanisms and interactions with biological macromolecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-[1-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, emphasizing differences in functional groups, stereochemistry, and applications:

Compound Name Structural Features Protecting Groups Solubility Stability Primary Use
Target Compound (2R,3R,4R,5R) ribose; 3'-TBDMS; 4'-OH; 5'-CH2OH; 4-acetamide 3'-TBDMS Low (organic solvents) High (resists nucleophiles/bases) Nucleoside intermediate in synthesis
FDB023789 (2R,3R,4S,5R) ribose; 3',4'-dihydroxy; 5'-CH2OH; 4-acetamide None High (aqueous) Low (prone to oxidation) Metabolic studies or deprotected precursor
Phosphoramidite Analog () (2R,3R,4R,5R) ribose; 3'-TBDMS; 5'-trityl; 4'-phosphoramidite (cyanoethoxy-diisopropylamino) 3'-TBDMS, 5'-trityl, 4'-phosphoramidite Organic solvents Moderate (sensitive to acidic conditions) Oligonucleotide solid-phase synthesis
Methoxy Derivative () (2R,3R,4R,5R) ribose; 3'-methoxy; 4'-TBDMS; 5'-CH2OH; 2,4-dione pyrimidine 4'-TBDMS, 3'-methoxy Organic solvents Very high (inert under basic conditions) Specialty nucleoside synthesis
Thioether-Linked Analog () (2R,3R,4R,5R) ribose; 3'-TBDMS; 4'-OH; 5'-CH2O-trityl; pyrimidinone replaced with thioether-4-one 3'-TBDMS, 5'-trityl Organic solvents Moderate (sensitive to reducing agents) Conjugation or prodrug development

Key Research Findings:

Role of TBDMS Protection : The 3'-TBDMS group in the target compound significantly improves stability compared to unprotected analogs like FDB023789, which degrade rapidly under basic conditions . This makes the target compound preferable for multi-step syntheses.

Synthetic Utility : The phosphoramidite analog () is critical for automated oligonucleotide synthesis, while the target compound serves as a precursor for introducing site-specific modifications .

Solubility Trade-offs : Hydrophobic protecting groups (TBDMS, trityl) reduce aqueous solubility but enhance compatibility with organic-phase reactions, a limitation absent in FDB023789 .

Contrasts and Controversies:

  • Methoxy vs. Hydroxy (): The methoxy derivative exhibits superior stability but cannot participate in hydrogen bonding, limiting its use in hybridization-dependent applications .
  • Thioether vs. Acetamide () : Thioether-linked analogs show enhanced cellular uptake but lower enzymatic stability compared to the acetamide-modified target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[1-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.